3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

説明

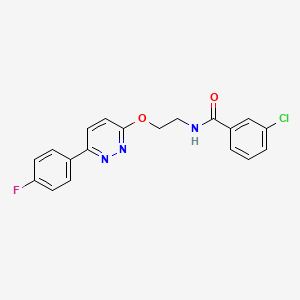

3-Chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group at the 6-position and an ether-linked ethylamine side chain terminating in a 3-chlorobenzamide moiety.

特性

IUPAC Name |

3-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2/c20-15-3-1-2-14(12-15)19(25)22-10-11-26-18-9-8-17(23-24-18)13-4-6-16(21)7-5-13/h1-9,12H,10-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWXJPWQTPIBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Biochemical Pathways

The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival. It does so by controlling protein synthesis, autophagy, and metabolism. Inhibition of mTOR by PP242 can therefore affect these processes, potentially leading to cell cycle arrest or apoptosis .

Result of Action

The inhibition of mTOR by PP242 can lead to a variety of cellular effects. For instance, it can result in reduced protein synthesis , which can slow cell growth and proliferation. It can also induce autophagy, a process by which cells recycle their own components, which can lead to cell death in certain contexts.

生物活性

3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C18H17ClFN3O3

- Molecular Weight : 373.80 g/mol

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyridazine Ring : Cyclization reactions using hydrazine derivatives and dicarbonyl compounds.

- Chlorination : Introduction of the chlorine atom, typically using chlorinating agents.

- Benzamide Formation : Reaction of the intermediate with appropriate amines to form the final product.

The compound interacts with specific molecular targets, such as enzymes and receptors, enhancing binding affinity due to the presence of fluorinated aromatic rings and a sulfonamide group. This interaction may inhibit certain biological pathways, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antitumor Activity : In vitro studies have shown that it can inhibit cancer cell proliferation, particularly in models driven by specific oncogenes.

- Antibacterial Properties : Preliminary data suggest activity against Gram-positive bacteria, with MIC values comparable to existing antibiotics.

Case Studies and Research Findings

Comparative Analysis

A comparative analysis of this compound with other benzamide derivatives reveals its unique position in terms of structural activity relationships (SAR).

| Compound | Antitumor Activity | Antibacterial Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Promising lead for further development |

| 4-chloro-benzamides | Moderate | High | Established efficacy against various cancers |

| Pyrrole derivatives | Variable | High | Strong activity against specific bacterial strains |

類似化合物との比較

Key Observations :

- Pyridazine vs.

- Substituent Effects : The 4-fluorophenyl group on the pyridazine (target compound) contrasts with the trifluoromethylpyridinyl group in , which enhances metabolic stability and lipophilicity. The chloro-fluoro substitution in may improve halogen bonding interactions in biological targets.

- Linker Diversity : The ethyl ether linker in the target compound differs from the triazolopyridine or sulfonamide linkers in , which could alter conformational flexibility and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。